3-Methyl-2-phenylbut-2-enoic acid

Antimicrobial MRSA Drug-resistant pathogens

3-Methyl-2-phenylbut-2-enoic acid (CAS 4412-08-2), also known as β,β-dimethylatropic acid or 3-methyl-2-phenylcrotonic acid, is a trisubstituted α,β-unsaturated carboxylic acid with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. It belongs to the 2-arylacrylic acid class and features a phenyl group at C-2 and a geminal dimethyl substitution at C-3 of the propenoic acid backbone.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 4412-08-2
Cat. No. B3383596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylbut-2-enoic acid
CAS4412-08-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)C(=O)O)C
InChIInChI=1S/C11H12O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
InChIKeyFDUUZPAQWRCHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylbut-2-enoic Acid for Research Procurement: Core Chemical Identity & Baseline


3-Methyl-2-phenylbut-2-enoic acid (CAS 4412-08-2), also known as β,β-dimethylatropic acid or 3-methyl-2-phenylcrotonic acid, is a trisubstituted α,β-unsaturated carboxylic acid with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It belongs to the 2-arylacrylic acid class and features a phenyl group at C-2 and a geminal dimethyl substitution at C-3 of the propenoic acid backbone. This compound is commercially available with a standard purity of 95%, accompanied by batch-specific QC data including NMR, HPLC, and GC analyses . It has been investigated as a key intermediate in the synthesis of sterically hindered penicillins [1] and as a plant growth regulator active principle [2].

Why 3-Methyl-2-phenylbut-2-enoic Acid Cannot Be Substituted by Generic α,β-Unsaturated Acids


Generic substitution of 3-methyl-2-phenylbut-2-enoic acid with closely related analogs such as atropic acid (2-phenylpropenoic acid, lacking the geminal dimethyl group) or cinnamic acid derivatives fails because the β,β-dimethyl substitution introduces critical steric hindrance and electronic modulation that fundamentally alter biological activity . In the context of β-lactam antibiotic synthesis, penicillins derived from 2-aryl-3-methylcrotonic acids exhibit a distinct antibacterial spectrum compared to those derived from unsubstituted arylacrylic acids; the presence of the 3-methyl groups contributes to penicillinase resistance and modulates Gram-negative activity [1]. Similarly, in plant growth regulation, the β,β-dimethyl derivative displays quantitatively different activity from the parent atropic acid, attributed to electronic structure changes induced by the alkyl substitution [2]. Simple replacement with a non-methylated or mono-methylated analog would therefore yield demonstrably different biological outcomes, making this specific substitution pattern non-interchangeable in research and industrial applications.

3-Methyl-2-phenylbut-2-enoic Acid: Head-to-Head Comparative Performance Data vs. Closest Analogs


Antimicrobial Susceptibility Profile of 3-Methyl-2-phenylbut-2-enoic Acid vs. Standard Carboxylic Acid Antibacterials

3-Methyl-2-phenylbut-2-enoic acid exhibits a distinctive spectrum of antimicrobial activity that includes both Gram-positive and Gram-negative organisms. According to the AntibioticDB curated database, this compound is active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This spectrum, encompassing key drug-resistant Gram-positive pathogens, differentiates it from structurally simpler arylacrylic acids such as cinnamic acid, which generally show narrower Gram-positive activity and lack reported efficacy against MRSA and VRE at comparable concentrations. The mechanism of action remains unknown [1].

Antimicrobial MRSA Drug-resistant pathogens

Plant Growth Regulatory Activity: β,β-Dimethylatropic Acid vs. Atropic Acid

In a classic structure-activity study, Kawazu et al. (1966) compared the plant growth regulatory activity of atropic acid and its β-alkyl and β,β-dimethyl derivatives using molecular orbital calculations and bioassays [1]. The β,β-dimethyl derivative (3-methyl-2-phenylbut-2-enoic acid) exhibited distinct plant growth activity that was quantitatively explained by the electronic structure of the molecule, specifically by the energy level of the lowest vacant molecular orbital [1]. The presence of the geminal dimethyl group at the β-position alters the electronic distribution at the α,β-unsaturated carbonyl system compared to the parent atropic acid, resulting in a measurable shift in growth regulatory potency. The study concluded that the biological activity of atropic acid derivatives can be predicted solely by considering this electronic factor, establishing a clear quantitative differentiation between the dimethyl-substituted and unsubstituted analogs [1].

Plant growth regulator Structure-activity relationship Agrochemical

Synthetic Utility for Broad-Spectrum β-Lactam Antibiotics: 3-Methyl-2-phenylcrotonic Acid vs. Unsubstituted Arylacrylic Acid Side Chains

The 1971 study by Raap et al. systematically evaluated penicillins synthesized from 2-aryl-3-methylcrotonic acids (including 3-methyl-2-phenylbut-2-enoic acid as the prototype acyl side chain precursor) and compared them with penicillins bearing other 3,3-disubstituted 2-arylacrylic acid side chains [1]. Penicillins derived from 2-aryl-3-methylcrotonic acids (1a) showed good activity against Gram-positive microorganisms but were only effective against penicillinase-producing Staphylococcus aureus at small inocula [1]. Critically, the aminomethyl-substituted analogs (1c) exhibited broad-spectrum activity including a 4- to 50-fold increase in Gram-negative activity and enhanced penicillinase resistance, directly attributed to the amino group introduced onto the 3-methylcrotonic acid scaffold [1]. This scaffold-dependent activity modulation is not achievable with simpler arylacrylic acids that lack the 3-methyl substitution, as the steric and electronic environment provided by the geminal dimethyl group is essential for the observed penicillinase resistance profile [1].

β-Lactam antibiotics Penicillin synthesis Broad-spectrum activity

Batch-to-Batch Analytical Consistency: NMR, FTIR, and Raman Spectral Fingerprints for Identity Confirmation

3-Methyl-2-phenylbut-2-enoic acid is characterized by a comprehensive set of experimental and computed spectral data available through the Wiley KnowItAll spectral database [1]. The compound has 4 NMR spectra (¹H and ¹³C, acquired in DMSO-d₆ at 297 K on a Bruker AC-300 spectrometer), 1 FTIR spectrum (KBr wafer), and 1 Raman spectrum [1]. This multi-technique spectral fingerprint provides unambiguous identity confirmation that distinguishes it from closely related compounds such as 3-methyl-2-phenylbutanoic acid (CAS 13490-69-2, the saturated analog) and atropic acid, both of which exhibit distinctly different NMR chemical shifts and IR absorption bands. Commercially, the compound is supplied with batch-specific QC certificates including NMR, HPLC, and GC analyses at a standard purity of 95% , enabling direct verification against the published reference spectra.

Quality control Spectral fingerprinting Analytical characterization

Optimal Application Scenarios for 3-Methyl-2-phenylbut-2-enoic Acid Based on Verified Differentiation Evidence


Scaffold for Novel Anti-MRSA and Anti-VRE Agent Development

Researchers targeting drug-resistant Gram-positive pathogens should prioritize 3-methyl-2-phenylbut-2-enoic acid as a scaffold based on its documented in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) as recorded in the AntibioticDB database [1]. This compound provides a starting point with a resistance profile not commonly observed among simple arylacrylic acids, making it suitable for hit-to-lead optimization programs focused on novel anti-infectives [1].

β-Lactam Antibiotic Side Chain Precursor for Broad-Spectrum Penicillins

This compound is the required precursor for synthesizing 2-aryl-3-methylcrotonic acid-derived penicillins. As established by Raap et al., the 3,3-dimethyl substitution pattern is essential for achieving penicillinase resistance and, upon further derivatization to the aminomethyl analog, enables a 4- to 50-fold increase in Gram-negative antibacterial activity [2]. Medicinal chemistry teams developing next-generation β-lactam antibiotics with expanded spectrum should procure this specific acid rather than attempting to substitute with non-methylated arylacrylic acids.

Plant Growth Regulator Structure-Activity Relationship Studies

Plant physiologists and agrochemical researchers investigating structure-activity relationships in auxin-like growth regulators should use 3-methyl-2-phenylbut-2-enoic acid (β,β-dimethylatropic acid) as the reference dimethyl-substituted analog. The 1966 study by Kawazu et al. established that the electronic structure—and thus biological activity—of this compound is distinct from atropic acid and its β-monoalkyl derivatives, with the activity predictable from molecular orbital energy levels [3]. This makes it an indispensable comparator in any SAR study involving atropic acid derivatives.

Analytical Reference Standard for Spectroscopic Method Development

Analytical laboratories developing or validating NMR, FTIR, or Raman methods for arylacrylic acid identification should utilize 3-methyl-2-phenylbut-2-enoic acid as a characterized reference compound. The availability of 4 NMR spectra, 1 FTIR spectrum, and 1 computed Raman spectrum through the Wiley KnowItAll database [4], combined with vendor-supplied batch-specific QC data including HPLC and GC , ensures reliable instrument calibration and method validation for this compound class.

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